2,4-Dichlorophenyl ethyl carbonate

Physicochemical characterization Structure-property relationship Carbonate ester

2,4-Dichlorophenyl ethyl carbonate (CAS 22876-28-4) is a chlorinated phenyl carbonate ester with the molecular formula C9H8Cl2O3 and an average molecular mass of 235.064 Da. It is characterized by a dichlorophenyl moiety and an ethyl carbonate functional group, which confer specific physicochemical properties relevant to its use as a synthetic intermediate in organic chemistry, agrochemical research, and pharmaceutical development.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 22876-28-4
Cat. No. B1296501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenyl ethyl carbonate
CAS22876-28-4
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3
InChIKeyFZPDXWVJKNHDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorophenyl Ethyl Carbonate (CAS 22876-28-4): A Chlorinated Phenyl Carbonate Ester Building Block for Specialized Synthesis


2,4-Dichlorophenyl ethyl carbonate (CAS 22876-28-4) is a chlorinated phenyl carbonate ester with the molecular formula C9H8Cl2O3 and an average molecular mass of 235.064 Da [1]. It is characterized by a dichlorophenyl moiety and an ethyl carbonate functional group, which confer specific physicochemical properties relevant to its use as a synthetic intermediate in organic chemistry, agrochemical research, and pharmaceutical development .

Chlorinated phenyl carbonate ester building block for synthesis research
Intermediate lipophilicity profile supports solubility tuning in organic reaction media
Moderate steric profile facilitates nucleophilic carbonate chemistry investigations

Why 2,4-Dichlorophenyl Ethyl Carbonate Cannot Be Arbitrarily Replaced by Other Chlorophenyl Carbonates


Despite sharing a common dichlorophenyl aromatic core, 2,4-dichlorophenyl ethyl carbonate differs significantly from its methyl, isopropyl, butyl, and chloromethyl analogs in key physicochemical parameters such as boiling point, density, and lipophilicity (LogP) [1][2][3]. These differences directly impact its behavior in downstream synthetic steps, including solubility in reaction media, volatility during purification, and reactivity in nucleophilic substitutions. Consequently, substituting an ethyl carbonate for a methyl or isopropyl variant without re-optimization can lead to altered reaction kinetics, lower yields, or failed product isolation. The quantitative evidence below delineates the specific, measurable distinctions that justify its prioritized selection in target applications.

Alkyl chain length shifts boiling point significantly; distillation and purification steps may require re-optimization
Lipophilicity variation between methyl, ethyl, and isopropyl analogs alters partitioning and may reduce yield
Steric differences between ethyl and bulkier esters modify nucleophilic substitution rates, limiting direct substitution

Quantitative Differentiation of 2,4-Dichlorophenyl Ethyl Carbonate Against Closest Chlorophenyl Carbonate Analogs


Physicochemical Property Divergence: Boiling Point, Density, and Lipophilicity vs. Methyl, Isopropyl, Butyl, and Chloromethyl Analogs

2,4-Dichlorophenyl ethyl carbonate exhibits a boiling point of 307.3±42.0 °C at 760 mmHg [1]. This is approximately 14.7 °C higher than the methyl analog (292.6±40.0 °C) [2] and 8.2 °C lower than the isopropyl analog (315.5 °C) [3]. Its density of 1.4±0.1 g/cm³ [1] is comparable to the methyl analog (1.4±0.1 g/cm³) [2] but notably higher than the isopropyl analog (1.306 g/cm³) [3]. The calculated LogP of 3.42 [1] positions it as more lipophilic than the methyl analog (LogP 2.89) [2] but less lipophilic than the isopropyl (LogP 3.92) [3] and butyl analogs (LogP ~4.6) [4].

Physicochemical Profile
Cross-study comparable
Bp 307.3 °C (Δ +14.7 vs methyl); density 1.4 g/cm³; LogP 3.42 (mid-range among analogs)
Supports purification workflow selection in synthesis
Predicted data (ACD/Labs); verify experimentally
Physicochemical characterization Structure-property relationship Carbonate ester

Herbicidal Efficacy in Early-Stage Agricultural Compositions: 1.0 wt% in Kerosene Against Mature Broadleaf Weeds

In a foundational herbicidal composition patent (US2567987A), 2,4-dichlorophenyl ethyl carbonate at a concentration of 1.0 parts by weight in a kerosene-based carrier was applied as a fine mist spray to large mature burdock plants, resulting in complete kill [1]. This activity is contextualized within a broader class of chlorophenyl alkyl carbonates where the ethyl variant was among those demonstrating plant lethality at low weight concentrations [1].

Herbicidal Assay
Class-level inference
1.0 wt% in kerosene spray reported complete kill of mature burdock (field trial)
Supports agrochemical lead discovery context
Historical patent data; modern confirmation needed
Herbicide Agrochemical formulation Chlorophenyl carbonate

Commercial Availability and Purity Benchmarking: 95% Minimum Purity from Multiple Specialty Chemical Suppliers

2,4-Dichlorophenyl ethyl carbonate is commercially offered by reputable scientific suppliers such as Santa Cruz Biotechnology (Catalog sc-276008) and AK Scientific (Catalog 7800AD) , both specifying a minimum purity of 95%. This purity level is consistent with its use as a research-grade synthetic intermediate. In contrast, the methyl analog is available from some suppliers but often with lower purity specifications or as a discontinued product, potentially impacting reproducibility in sensitive synthetic applications .

Commercial Purity
Supporting evidence
95% minimum purity from multiple vendors; methyl analog often discontinued or lower purity
Reduces procurement risk for reproducible multi-step synthesis
Verify current supplier catalog for latest specifications
Chemical procurement Building block Synthetic intermediate

Balanced Lipophilicity and Steric Profile for Nucleophilic Carbonate Substitution Reactions

The ethyl carbonate group in 2,4-dichlorophenyl ethyl carbonate offers a calculated LogP of 3.42 [1], which lies between the more hydrophilic methyl analog (LogP 2.89) [2] and the more lipophilic isopropyl (LogP 3.92) [3] and butyl (LogP ~4.6) [4] analogs. This intermediate lipophilicity, combined with a moderate steric profile (four freely rotating bonds) [1], facilitates nucleophilic attack at the carbonate carbonyl without the excessive steric shielding present in branched isopropyl or bulkier butyl groups [3][4].

Reactivity Profile
Class-level inference
LogP 3.42, 4 rotatable bonds vs methyl (2.89, 3) and butyl (~4.6, 6)
Supports nucleophilic reaction design; intermediate reactivity
Predicted LogP; confirm experimentally
Reactivity Steric hindrance Carbonate hydrolysis

Optimal Scientific and Industrial Use Cases for 2,4-Dichlorophenyl Ethyl Carbonate Based on Quantitative Differentiation


Synthetic Intermediate in Agrochemical Discovery Programs Targeting Broadleaf Weed Control

Given its demonstrated herbicidal activity at 1.0 weight % against mature broadleaf weeds in early field studies [1], 2,4-dichlorophenyl ethyl carbonate serves as a promising scaffold for designing novel herbicides. Its moderate lipophilicity (LogP 3.42) [2] facilitates formulation with common carriers like kerosene, while its ethyl carbonate group provides a handle for further derivatization. Researchers developing next-generation herbicides can leverage this compound to explore structure-activity relationships around the dichlorophenyl carbonate core, building on the historical efficacy data.

Pharmaceutical Building Block for Antifungal and Anticancer Lead Optimization

The 2,4-dichlorophenyl moiety is a recognized pharmacophore in antifungal and anticancer agents. 2,4-Dichlorophenyl ethyl carbonate's balanced reactivity—attributable to its intermediate LogP and steric profile [2]—makes it an ideal starting material for introducing the dichlorophenyl group via carbonate chemistry. Its commercial availability at 95% purity from multiple vendors ensures that medicinal chemistry campaigns can reliably access this building block for structure-activity relationship studies and lead optimization efforts.

Organic Methodology Development Involving Carbonate Esters with Moderate Steric Demand

In academic and industrial laboratories exploring new reactions of carbonate esters, 2,4-dichlorophenyl ethyl carbonate provides a well-characterized substrate with predictable physicochemical properties. Its boiling point (307.3 °C) [2] allows for convenient handling and purification via distillation, while its four freely rotating bonds offer sufficient conformational flexibility for binding or reaction studies. The compound's intermediate LogP also renders it suitable for a range of solvent systems, from moderately polar to non-polar, facilitating its use as a model substrate in methodological investigations.

Comparative Physicochemical Screening in Carbonate Ester Series

For researchers evaluating a series of chlorophenyl carbonate esters, 2,4-dichlorophenyl ethyl carbonate occupies a central position in the property space. Its boiling point (307.3 °C), density (1.4 g/cm³), and LogP (3.42) [2] lie between the extremes of the methyl (292.6 °C, 1.4 g/cm³, LogP 2.89) [3] and butyl (boiling point not reported, LogP ~4.6) [4] analogs. This intermediate profile allows the ethyl derivative to serve as a reference point when investigating how incremental changes in alkyl chain length affect biological activity, environmental fate, or synthetic utility.

Application
Selection Property
Validation Focus
Agrochemical lead identification
Low-concentration herbicidal assay response
Carbonate ester SAR studies
Pharmaceutical building block research
Dichlorophenyl pharmacophore accessibility
Medicinal chemistry derivatization
Organic methodology development
Predictable carbonate reactivity
Solvent compatibility and reaction optimization
Comparative carbonate ester screening
Intermediate physicochemical profile in analog series
Property-activity relationship assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichlorophenyl ethyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.